N-[(2-methoxyphenyl)methyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a sulfanyl-acetamide moiety at position 4. The acetamide group is further functionalized with a 2-methoxyphenylmethyl substituent, enhancing its structural complexity.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-29-18-9-7-16(8-10-18)19-13-20-23(24-11-12-27(20)26-19)31-15-22(28)25-14-17-5-3-4-6-21(17)30-2/h3-13H,14-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGAIDKFGKVHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-methoxyphenyl)methyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22N4O3S
- Molecular Weight : Approximately 398.48 g/mol
- IUPAC Name : this compound
This compound features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities. The presence of methoxyphenyl and sulfanyl groups enhances its reactivity and potential interactions with biological targets.
Preliminary studies indicate that this compound may function as an inhibitor of specific protein kinases. Protein kinases play crucial roles in various cellular processes, including cell division and metabolism, making them important targets in cancer therapy. The structural features of this compound may enhance its binding affinity to these proteins, although the exact mechanisms remain to be fully elucidated .
Biological Activities
The biological activities of this compound can be categorized as follows:
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, providing insights into the potential efficacy of this compound:
| Study | Findings |
|---|---|
| Study 1 (Kumar et al., 2014) | Evaluated anticancer activity against A549 and C6 tumor cell lines using MTT assays. Results indicated significant cytotoxicity in treated cells. |
| Study 2 (Wani et al., 2017) | Investigated antibacterial properties of related pyrazole compounds; moderate to strong activity against Salmonella typhi was noted. |
| Study 3 (Aziz-ur-Rehman et al., 2011) | Discussed the pharmacological behavior of sulfamoyl groups in compounds similar to this compound; highlighted enzyme inhibition and anticancer effects. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table compares the target compound with key analogues in terms of substituents, synthesis, and biological activity:
Key Observations
Core Heterocycle Influence: The pyrazolo[1,5-a]pyrazine core in the target compound distinguishes it from pyrazolo[1,5-a]pyrimidines (e.g., DPA-714), which are associated with high-affinity TSPO binding .
This may improve membrane permeability but reduce target specificity . Sulfanyl-Acetamide Linkage: The sulfanyl group in the target compound and analogues is critical for stability and hydrogen bonding. Replacement with sulfonyl (e.g., ) or alkyl groups (e.g., DPA-714) modulates bioavailability and binding kinetics .
Synthetic Routes: S-Alkylation (e.g., coupling 2-chloroacetamide with pyrazolo[1,5-a]pyrazine thiols) is a common strategy for sulfanyl-acetamide derivatives .
Anticancer Potential: Compounds with quinazoline-sulfonyl acetamide motifs () exhibit activity against cancer cell lines (e.g., HCT-1, MCF-7), implying that the target’s pyrazine core may similarly interact with cellular targets . Neuroimaging: DPA-714’s pyrazolo[1,5-a]pyrimidine core and fluorinated substituents enable TSPO binding, a property less likely in the target compound due to structural differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
